molecular formula C23H25FN2O4S2 B2859304 5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide CAS No. 900137-16-8

5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide

Cat. No.: B2859304
CAS No.: 900137-16-8
M. Wt: 476.58
InChI Key: LHNMCEBKHPFMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H25FN2O4S2 and its molecular weight is 476.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(N,4-dimethylphenylsulfonamido)-N-(4-fluorophenyl)-N,2,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but this compound's specific biological activity remains to be fully elucidated. This article reviews the available literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H24F N3O2S2
  • Molecular Weight : 394.54 g/mol

Sulfonamides typically exert their biological effects through the inhibition of bacterial folic acid synthesis. This is achieved by competing with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. The specific mechanism for this compound may include:

  • Inhibition of Dihydropteroate Synthase : This enzyme catalyzes the condensation of PABA with pteridine to form dihydropteroate.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial properties against various bacterial strains.

Antimicrobial Activity

A study conducted by demonstrated that sulfonamide derivatives, including the target compound, showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

In vitro cytotoxicity assays performed on human cancer cell lines indicated that this compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were assessed using MTT assays.

Cell Line IC50 (µM)
HeLa15.2
MCF-722.5
A54918.7

Case Studies

  • Case Study on Antibacterial Efficacy : A research paper published in Beilstein Journal of Organic Chemistry highlighted the synthesis and evaluation of various sulfonamide derivatives including the target compound. The study concluded that modifications to the sulfonamide structure significantly enhanced antibacterial efficacy against resistant strains of bacteria .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer properties of sulfonamide derivatives. The results indicated that compounds similar to this compound exhibited promising results in inhibiting cell proliferation in vitro .

Properties

IUPAC Name

N-(4-fluorophenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S2/c1-16-6-12-21(13-7-16)31(27,28)26(5)22-15-23(18(3)14-17(22)2)32(29,30)25(4)20-10-8-19(24)9-11-20/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNMCEBKHPFMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.